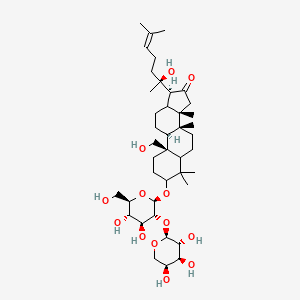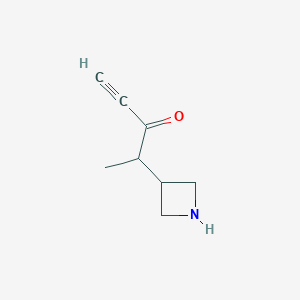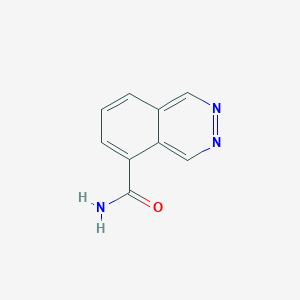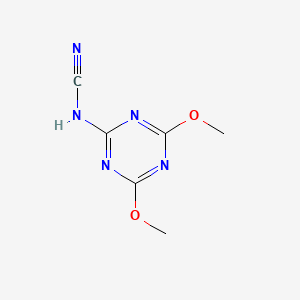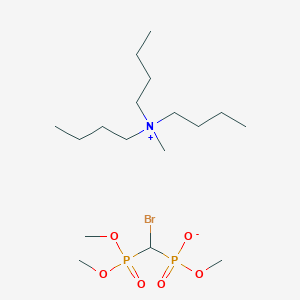
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst in organic synthesis reactions. This compound is characterized by its ionic nature, with quaternary ammonium salt groups, namely methyl and tributyl groups, bound to ammonium ions with bromide ions as coordinating ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate can be achieved through the reaction of methylated tributylamine and hydrogen bromide. The methylated tributylamine is first reacted with hydrogen bromide in a suitable solvent to form the desired compound and hydrogen bromide acid. After the reaction, the product may be extracted and purified by appropriate methods .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized quaternary ammonium compounds, while reduction reactions produce reduced derivatives .
Applications De Recherche Scientifique
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between different phases, improving reaction speed and yield.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized as a surfactant, antistatic agent, and ionic compound in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rate and yield. The compound interacts with molecular targets and pathways involved in the reaction, promoting efficient catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltributylammonium bromide
- Tributylmethylammonium bromide
- Methyl tri-n-butylammonium bromide
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(bromo(dimethoxyphosphoryl)methyl)phosphonate stands out due to its specific structure and properties, which make it highly effective as a phase transfer catalyst. Its unique combination of quaternary ammonium salt groups and bromide ions contributes to its superior performance in facilitating reactions between different phases .
Propriétés
Formule moléculaire |
C17H40BrNO6P2 |
|---|---|
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
[bromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H11BrO6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-9-12(6,7)4(5)13(8,10-2)11-3/h5-13H2,1-4H3;4H,1-3H3,(H,6,7)/q+1;/p-1 |
Clé InChI |
CZMMGWOODIQYMY-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


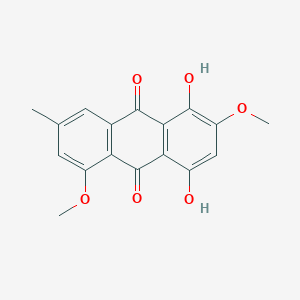
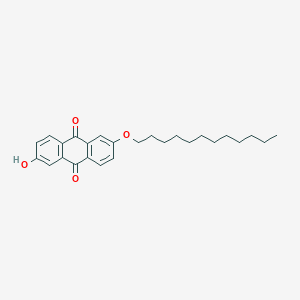
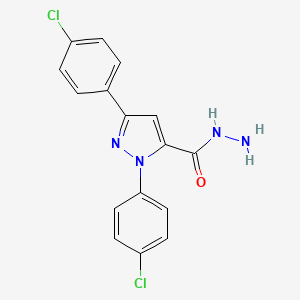
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

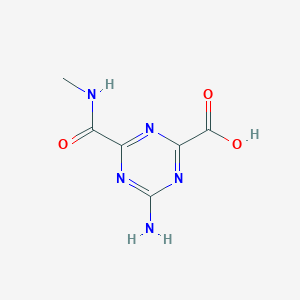
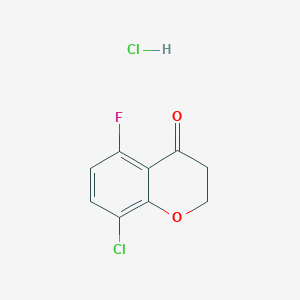
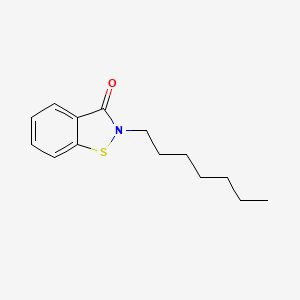
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
